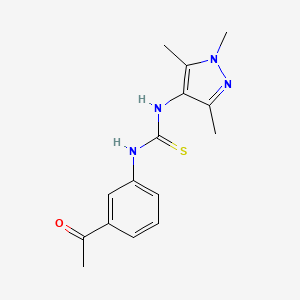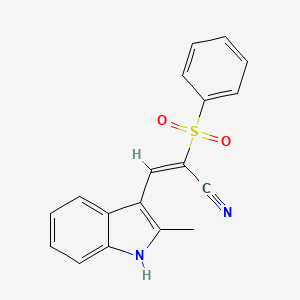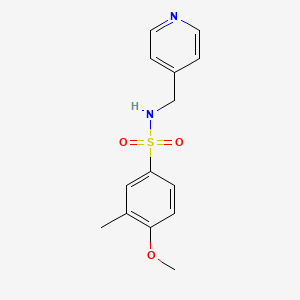
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine, also known as CPP, is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential use as a tool in neuroscience research. CPP has been shown to have an affinity for the N-methyl-D-aspartate receptor (NMDA receptor), which is involved in learning and memory processes in the brain.
作用機序
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine acts as an antagonist at the NMDA receptor, meaning it blocks the receptor's activity. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses in the brain to change in response to experience. By blocking the NMDA receptor, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine can disrupt synaptic plasticity and impair learning and memory processes.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have other biochemical and physiological effects. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to increase dopamine release in the brain, which may contribute to its effects on learning and memory. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has also been shown to have analgesic effects, meaning it can reduce pain.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in lab experiments is its specificity for the NMDA receptor. By targeting this receptor, researchers can study the specific role of the NMDA receptor in learning and memory processes. However, one limitation of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine is its potential for non-specific effects. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have effects on other neurotransmitter systems, such as dopamine, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine. One area of interest is the development of more specific NMDA receptor antagonists that can be used to study the role of the NMDA receptor in learning and memory processes. Another area of interest is the use of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in the treatment of pain. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to have analgesic effects, and further research may lead to the development of new pain medications. Additionally, 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine may have potential as a treatment for certain neurological disorders, such as Alzheimer's disease, which are characterized by impairments in learning and memory processes.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanone in the presence of a catalyst such as potassium carbonate. The reaction yields 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine as a white solid, which can be purified through recrystallization.
科学的研究の応用
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been used in scientific research to study the NMDA receptor and its role in learning and memory processes. 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been shown to block the NMDA receptor, which can lead to impairments in learning and memory. By studying the effects of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine on the NMDA receptor, researchers can gain a better understanding of the mechanisms underlying learning and memory.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWKHJTBPDQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](cyclohexyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)




![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)
